molecular formula C10H10N2 B1315819 1,2,3,4-Tetrahydroquinoline-6-carbonitrile CAS No. 50741-36-1

1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Cat. No. B1315819
CAS RN: 50741-36-1
M. Wt: 158.2 g/mol
InChI Key: YPCHNZDCUARXNN-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-6-carbonitrile is a chemical compound that falls under the category of Tetrahydroquinolines .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile is represented by the linear formula C10H10N2 . The InChI code for this compound is 1S/C10H10N2/c11-7-8-3-4-10-9 (6-8)2-1-5-12-10/h3-4,6,12H,1-2,5H2 .


Chemical Reactions Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of THQ .


Physical And Chemical Properties Analysis

The physical form of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile is solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

1. Medicinal Chemistry

  • Application : 1,2,3,4-Tetrahydroquinoline-6-carbonitrile is a type of isoquinoline alkaloid, which forms an important class in medicinal chemistry . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

2. Neurodegenerative Disorders

  • Application : Compounds similar to 1,2,3,4-Tetrahydroquinoline-6-carbonitrile, such as clioquinol, have been studied for their potential in the therapy of Alzheimer’s disease .

3. C(1)-Functionalization

  • Application : 1,2,3,4-Tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

4. Antineuroinflammatory Agents

  • Application : N-benzyl THIQs, which are similar to 1,2,3,4-Tetrahydroquinoline-6-carbonitrile, are known to function as antineuroinflammatory agents .

5. C(1)-Functionalization

  • Application : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

6. Antineuroinflammatory Agents

  • Application : N-benzyl THIQs, which are similar to 1,2,3,4-Tetrahydroquinoline-6-carbonitrile, are known to function as antineuroinflammatory agents .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The Tetrahydroquinoline heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCHNZDCUARXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C#N)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562764
Record name 1,2,3,4-Tetrahydroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinoline-6-carbonitrile

CAS RN

50741-36-1
Record name 1,2,3,4-Tetrahydroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydroquinoline-6-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-1,2,3,4-tetrahydroquinoline (10 g, 47.15 mmol) in N,N-dimethylformamide (80 mL) was added Pd(PPh3)4 (2.8 g, 2.42 mmol), and zincdicarbonitrile (6.4 g, 54.49 mmol) and the reaction was stirred for 2 h at 120° C. in an oil bath. The reaction was quenched by the addition of water (400 mL) and extracted with dichloromethane (3×50 mL), and concentrated in vacuo to give a residue, which was purified by a silica gel chromatography with 1%-20% ethyl acetate in petroleum ether to give 1,2,3,4-tetrahydroquinoline-6-carbonitrile as a yellow solid (6 g, 80%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
KA Zachariasse, SI Druzhinin, W Bosch… - Journal of the …, 2004 - ACS Publications
Fast and efficient intramolecular charge transfer (ICT) and dual fluorescence is observed with the planarized aminobenzonitrile 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) …
Number of citations: 198 pubs.acs.org
KH Chang, WC Chao, YH Yang, CH Wu… - … A European Journal, 2021 - Wiley Online Library
6‐Cyano‐7‐aminoquinoline (6CN−7AQ) and 3‐cyano‐7‐aminoquinoline (3CN−7AQ) were synthesized and found to exhibit intense emission with quantum yield as high as 63 % and …
S Shen, C Picci, K Ustinova, V Benoy… - Journal of Medicinal …, 2021 - ACS Publications
Histone deacetylase 6 (HDAC6) is a promising therapeutic target for the treatment of neurodegenerative disorders. SW-100 (1a), a phenylhydroxamate-based HDAC6 inhibitor (HDAC6i…
Number of citations: 13 pubs.acs.org
PG Humphreys, SJ Atkinson… - Journal of Medicinal …, 2022 - ACS Publications
Through regulation of the epigenome, the bromodomain and extra terminal (BET) family of proteins represent important therapeutic targets for the treatment of human disease. Through …
Number of citations: 7 pubs.acs.org
YQ Zhao, JJ Tian, CR Ai, XC Wang - The Journal of Organic …, 2020 - ACS Publications
Herein, we report a method for in situ generation of N-aryliminium ions via reactions of N,N-dimethylanilines with diiodomethane. We used the method to prepare tetrahydroquinolines …
Number of citations: 5 pubs.acs.org
L Juen, M Brachet-Botineau, C Parmenon… - Journal of medicinal …, 2017 - ACS Publications
Signal transducers and activators of transcription 5 (STAT5s) are crucial effectors of tyrosine kinase oncogenes in myeloid leukemias. Inhibition of STAT5 would contribute to reducing …
Number of citations: 21 pubs.acs.org
PA Brough, L Baker, S Bedford, K Brown… - Journal of Medicinal …, 2017 - ACS Publications
Libraries of nonpurified resorcinol amide derivatives were screened by surface plasmon resonance (SPR) to determine the binding dissociation constant (off-rate, k d ) for compounds …
Number of citations: 27 pubs.acs.org
H Castro, T Cruz, P de Aguiar Amaral… - Heliyon, 2020 - cell.com
Within this work, we describe the design and synthesis of a range of novel chromanones and quinolinones, based on natural products reported to possess anti-leishmanial action. The …
Number of citations: 11 www.cell.com
T Jovanović - Medicinal Chemistry, 2018 - machinery.mas.bg.ac.rs
Within this work, we describe the design and synthesis of a range of novel chromanones and quinolinones, based on natural products reported to possess antileishmanial action. The …
Number of citations: 0 machinery.mas.bg.ac.rs
VV Shirokova, AY Smirnov, ER Zaitseva… - Chemistry of …, 2022 - Springer
(1-Alkyltetrahydroquinolin-8-yl)methylidene-1H-imidazol-5(4H)-ones undergo spirocyclization by the action of SnCl4 via 1,5-hydride shift to form spirocyclic julolidine derivatives in 68–…
Number of citations: 6 link.springer.com

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